4-(Difluoromethoxy)cinnamic acid
Overview
Description
4-(Difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H8F2O3. It is a derivative of cinnamic acid, where the hydrogen atoms on the methoxy group are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)cinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the epithelial-mesenchymal transformation (EMT) process, which is a key factor in fibrosis .
Mode of Action
This compound interacts with its target, TGF-β1, by inhibiting the EMT process. This process involves the transformation of epithelial cells into mesenchymal cells, leading to excessive extracellular matrix deposition, a key characteristic of fibrosis . The compound achieves this by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen I, and increasing the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are proteins involved in the signal transduction of TGF-β1 .
Biochemical Pathways
The TGF-β1/Smad pathway is the main biochemical pathway affected by this compound. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced EMT in cells and the reduction of fibrosis. In the context of pulmonary fibrosis, for example, the compound has been shown to improve lung function, reduce lung inflammation and fibrosis, decrease collagen deposition, and reduce the expression of E-cadherin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxycinnamic acid.
Difluoromethylation: The hydroxyl group is replaced with a difluoromethoxy group using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl ether) in the presence of a base like potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the difluoromethylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of difluoromethoxybenzoic acid.
Reduction: Formation of difluoromethoxybenzyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
4-(Difluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, known for its antimicrobial and antioxidant properties.
4-Methoxycinnamic Acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-Fluorocinnamic Acid: Contains a single fluorine atom instead of a difluoromethoxy group
Uniqueness
4-(Difluoromethoxy)cinnamic acid is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and stability compared to other cinnamic acid derivatives. This modification can lead to improved biological activity and better pharmacokinetic properties .
Properties
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKYWTYLFJOGX-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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